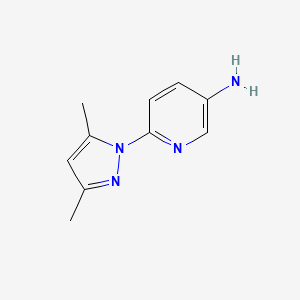

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine

Description

BenchChem offers high-quality 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-5-8(2)14(13-7)10-4-3-9(11)6-12-10/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISLDWBPLJCQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine molecular weight and formula

Executive Summary

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine (CAS: 1006464-86-3) is a specialized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development of small-molecule kinase inhibitors. Its structural motif—a pyridine ring substituted with a primary amine and a dimethylpyrazole—serves as a critical pharmacophore for hydrogen bonding within the ATP-binding pockets of enzymes such as JAK, ALK, and MET kinases.

This guide provides a comprehensive technical analysis of the molecule, including physicochemical properties, validated synthesis protocols, and quality control metrics, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule combines a basic pyridine core with a lipophilic dimethylpyrazole moiety. The primary amine at the 3-position is the key handle for further derivatization (e.g., amide coupling, urea formation), while the pyrazole at the 6-position often acts as a solvent-exposed or hydrophobic contact element in protein-ligand interactions.

Table 1: Molecular Specifications

| Property | Data |

| IUPAC Name | 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine |

| Common Name | 5-amino-2-(3,5-dimethylpyrazol-1-yl)pyridine |

| CAS Number | 1006464-86-3 |

| Molecular Formula | C₁₀H₁₂N₄ |

| Molecular Weight | 188.23 g/mol |

| Exact Mass | 188.1062 |

| SMILES | Cc1cc(C)n(n1)c2ccc(cn2)N |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |

| pKa (Calculated) | ~5.8 (Pyridine N), ~2.5 (Amine) |

| LogP | ~1.6 (Lipophilic) |

Synthesis & Manufacturing Protocols

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine is most efficiently achieved through a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This route is preferred over direct coupling to the aminopyridine due to the electronic deactivation required for the SNAr step.

Mechanism & Causality

-

Step 1 (SNAr): We utilize 6-chloro-3-nitropyridine as the electrophile. The nitro group at the 3-position is crucial; it withdraws electron density from the ring, activating the 6-chloro position for nucleophilic attack by the pyrazole. Using 6-chloropyridin-3-amine directly would require harsh conditions or palladium catalysis (Buchwald-Hartwig) because the amine donates electron density, deactivating the ring.

-

Step 2 (Reduction): The nitro group is reduced to the primary amine using catalytic hydrogenation or iron-mediated reduction, yielding the final product with high purity.

Detailed Protocol

Step 1: Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-nitropyridine

-

Reagents: 6-Chloro-3-nitropyridine (1.0 eq), 3,5-Dimethylpyrazole (1.1 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF (Dimethylformamide) or Acetonitrile.

-

Procedure:

-

Dissolve 6-chloro-3-nitropyridine in DMF (5 mL/mmol).

-

Add

and 3,5-dimethylpyrazole.[1] -

Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

-

Workup: Cool to room temperature. Pour into ice-water. The product usually precipitates as a yellow solid. Filter, wash with water, and dry.

-

Yield: Typically 85–95%.

-

Step 2: Reduction to 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine

-

Reagents: Nitro intermediate (from Step 1), 10% Pd/C (10 wt%), Hydrogen gas (

, balloon pressure). -

Solvent: Methanol or Ethanol.

-

Procedure:

-

Dissolve the nitro intermediate in Methanol.

-

Add the Pd/C catalyst carefully (under inert atmosphere).

-

Purge with

and stir at room temperature for 2–4 hours. -

Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (DCM/MeOH) if necessary.

-

Yield: Typically 90–95%.

-

Synthesis Workflow Diagram

Figure 1: Two-step synthetic pathway utilizing nitro-activation for efficient pyrazole coupling.

Quality Control & Characterization

To ensure the integrity of the building block for drug development, the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR) Profile

The

-

Pyridine Aromatic Region:

- ~8.0 ppm (1H, d, J~2.5 Hz): Proton at C2 (ortho to amine, between N and amine).

- ~7.7 ppm (1H, d, J~8.5 Hz): Proton at C5 (ortho to pyrazole).

- ~7.1 ppm (1H, dd): Proton at C4.

-

Pyrazole Region:

- ~6.0 ppm (1H, s): Proton at the 4-position of the pyrazole ring.

-

Aliphatic Region:

- ~2.1–2.6 ppm (6H, two singlets or overlapping): Methyl groups on the pyrazole.

-

Amine:

-

~5.5 ppm (2H, br s):

-

~5.5 ppm (2H, br s):

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Observed Mass: [M+H]⁺ = 189.1–189.3 m/z.

-

Purity: >95% by HPLC (UV detection at 254 nm).

Applications in Drug Discovery[12]

This molecule acts as a privileged scaffold in the design of ATP-competitive kinase inhibitors. The aminopyridine moiety serves as a "hinge binder," forming critical hydrogen bonds with the kinase backbone residues.[2]

Key Interaction Modes:

-

Hinge Binding: The pyridine nitrogen (acceptor) and the exocyclic amine (donor) often mimic the adenine ring of ATP.

-

Hydrophobic Pocket: The 3,5-dimethylpyrazole group is frequently positioned to occupy the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, improving potency and selectivity.

-

Vector for Extension: The amine group allows for the attachment of solubilizing tails or warheads (e.g., acrylamides for covalent inhibition).

Relevant Targets

-

ALK (Anaplastic Lymphoma Kinase): Pyrazolyl-pyridine cores are seen in various ALK inhibitor patents.[3]

-

c-MET: Used in type I and type II inhibitors.

-

JAK Family: The scaffold provides selectivity profiles suitable for JAK1/JAK2 inhibition.

References

-

Thoreauchem. Product Detail: 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine. Retrieved from [Link]

-

MDPI (Molbank). Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (Demonstrates 6-chloro-3-nitropyridine usage). Retrieved from [Link]

- Google Patents.Sulfonamide compounds and medicinal use thereof (US6348474B1). (Describes preparation of 2-amino-6-chloro-3-nitropyridine precursors).

Sources

Methodological & Application

Application Note & Protocol: A Reliable Two-Step Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine

Introduction: The Significance of the Pyrazolyl-Pyridine Scaffold

The fusion of pyrazole and pyridine rings creates a privileged heterocyclic scaffold that is of significant interest to researchers in medicinal chemistry and drug development.[1][2] Molecules incorporating the 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine core have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors for oncology and inflammatory diseases.[3][4] The structural arrangement of nitrogen atoms in this scaffold provides key hydrogen bond donor and acceptor sites, facilitating potent and selective interactions with biological targets.

This application note provides a comprehensive, field-proven protocol for the synthesis of the key intermediate, 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine. The described two-step synthesis is robust, scalable, and relies on readily available starting materials, making it an accessible and reliable method for research laboratories. The procedure involves an initial nucleophilic aromatic substitution (SNAr) reaction followed by a chemoselective reduction of a nitro group.

Overall Synthesis Strategy

The synthesis is executed in two distinct stages, as illustrated below:

-

Step 1: Nucleophilic Aromatic Substitution (SNAr): Formation of the C-N bond between the pyridine and pyrazole rings.

-

Step 2: Nitro Group Reduction: Conversion of the nitro-intermediate to the target primary amine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

preparation of pyrazolyl-pyridine ligands for coordination chemistry

Application Note: Precision Synthesis of Pyrazolyl-Pyridine Ligand Systems

Executive Summary

Pyrazolyl-pyridine ligands represent a cornerstone in modern coordination chemistry, serving as critical scaffolds for luminescent materials (Ir/Ru-based OLEDs), spin-crossover materials (Fe-based SCOs), and catalytic systems.[1] Their utility stems from the tunable electronic properties of the N^N chelate bite angle and the ability to modify steric bulk.

This guide provides high-fidelity protocols for the two primary structural isomers used in drug development and materials science:

-

3-(pyridin-2-yl)pyrazole (

): Formed via C-C bond construction using the enaminone pathway.[1] -

1-(pyridin-2-yl)pyrazole (

): Formed via C-N cross-coupling using a modified Ullmann protocol.[1]

Strategic Synthesis Planning

The choice of synthetic route is dictated strictly by the desired connectivity of the pyrazole ring to the pyridine anchor.

Decision Matrix: Selecting the Correct Pathway

Figure 1: Strategic decision tree for ligand synthesis based on desired connectivity.

Protocol A: The Enaminone Route (C-C Bond Formation)

Target: 3-(pyridin-2-yl)-1H-pyrazole Mechanism: Claisen-type condensation followed by heterocyclization.[1]

This route is superior to classic hydrazine/diketone condensation because it avoids the formation of regioisomeric mixtures. The use of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) locks the reaction into a specific enaminone intermediate.[1][2]

Reagents & Equipment

-

2-Acetylpyridine (1.0 eq)[1]

-

DMF-DMA (1.2 - 1.5 eq)[1]

-

Hydrazine monohydrate (2.0 eq)[1]

-

Ethanol (Absolute)[1]

-

Reflux condenser, inert gas line (N2).[1]

Step-by-Step Methodology

Step 1: Enaminone Formation

-

Charge a round-bottom flask with 2-acetylpyridine (e.g., 10 mmol) and DMF-DMA (12 mmol).

-

Critical Step: Heat the neat mixture (or in minimal toluene) at 90–100°C for 4–6 hours.

-

Observation: The solution will darken to a deep red/orange. The evolution of methanol indicates reaction progress.

-

-

Purification Point: Remove excess DMF-DMA under reduced pressure. The residue is the enaminone intermediate (3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one).[1]

-

Validation: 1H NMR will show two doublets for the alkene protons at approx.

5.8 and 7.8 ppm with a large coupling constant (

-

Step 2: Heterocyclization

-

Dissolve the crude enaminone in Ethanol (20 mL).

-

Add Hydrazine monohydrate (20 mmol) dropwise at room temperature.

-

Heat to reflux (78°C) for 2–4 hours.

-

Workup: Cool to room temperature. The product often precipitates as a white or off-white solid.[1]

-

Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOAc/Hexane.[1]

Stop Point: The enaminone intermediate (Step 1 product) is stable and can be stored at -20°C under Argon for weeks.[1]

Mechanistic Pathway

Figure 2: Mechanistic flow of the DMF-DMA mediated pyrazole synthesis.

Protocol B: The Modified Ullmann Route (C-N Bond Formation)

Target: 1-(pyridin-2-yl)-1H-pyrazole Mechanism: Copper-catalyzed N-arylation.[1]

Direct C-N coupling is required when the pyrazole nitrogen must bond to the pyridine ring. Classic nucleophilic aromatic substitution (

Reagents & Equipment

-

2-Bromopyridine (1.0 eq)[1]

-

Pyrazole (1.2 eq)[1]

-

Catalyst: CuI (10 mol%)[1]

-

Ligand: trans-1,2-Diaminocyclohexane (20 mol%) OR 1,10-Phenanthroline.[1]

-

Base:

or -

Solvent: DMF (Anhydrous) or Dioxane.[2]

Step-by-Step Methodology

-

Inert Setup: Flame-dry a Schlenk tube and cycle with

three times. -

Loading: Add CuI (0.1 eq), Base (2.0 eq), and Pyrazole (1.2 eq) under a counter-flow of nitrogen.

-

Liquid Addition: Add the 2-Bromopyridine (1.0 eq), Ligand (0.2 eq), and anhydrous DMF via syringe.

-

Reaction: Seal the tube and heat to 110°C for 24 hours.

-

Color Change: The mixture typically turns from blue/green to a dark brown suspension.

-

-

Workup:

-

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Troubleshooting:

-

Low Yield:[1][7] Oxygen kills this catalyst. Ensure rigorous degassing of DMF (freeze-pump-thaw recommended).[1]

-

Incomplete Conversion: Switch base to

or increase temperature to 130°C.

Characterization & Data Summary

Distinguishing between the two isomers is critical.

| Feature | 3-Isomer (C-C Linked) | 1-Isomer (C-N Linked) |

| 1H NMR (Pyrazole) | Broad singlet >10 ppm (NH).[1] Two CH signals. | No NH signal. Three CH signals (H3, H4, H5).[1] |

| Solubility | Moderate in CHCl3, Good in MeOH.[1] | High in CHCl3/DCM. |

| Coordination Mode | Neutral (bidentate) or Anionic (deprotonated).[1] | Neutral (bidentate) only. |

| Typical Yield | 90–98% | 70–85% |

| Key Impurity | Azine (dimer of hydrazine+ketone). | Homocoupling of pyridine (bipyridine). |

References

-

Synthesis of 3-substituted pyrazoles (Enaminone Route)

-

Copper-Catalyzed C-N Coupling (Ullmann/Buchwald)

-

Coordination Chemistry Applications

Sources

- 1. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

recrystallization methods for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine

Application Note: High-Purity Recrystallization of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine

Executive Summary

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors (e.g., Factor Xa or JAK inhibitors). Its synthesis typically involves the condensation of 6-hydrazinopyridin-3-amine with acetylacetone. While this reaction is efficient, it frequently yields a crude product contaminated with unreacted hydrazine, regioisomers, or oxidation byproducts (indicated by a dark brown/red color).

This guide details two robust recrystallization protocols designed to achieve >98% purity. Method A utilizes a classic solvent/anti-solvent system ideal for bulk scale-up. Method B employs an acid-base "swing" purification, specifically targeting the removal of non-basic impurities and colored oxidation products.

Chemical Properties & Solubility Profile

Understanding the physicochemical nature of the molecule is the prerequisite for successful crystallization.

-

Structure Analysis: The molecule contains a basic primary amine and a pyridine nitrogen. The pyrazole nitrogens are less basic due to aromaticity and substitution. The 3,5-dimethyl groups add significant lipophilicity, making the molecule soluble in medium-polarity organic solvents.

-

pKa Considerations: The pyridine nitrogen (approx. pKa ~5-6) and the aniline nitrogen (approx. pKa ~3-4) allow for protonation in strong mineral acids, which is leveraged in Method B.

Table 1: Solubility Assessment

| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |

| Ethanol (EtOH) | High | Moderate | Excellent (Primary Solvent) |

| Ethyl Acetate (EtOAc) | High | Low | Good (Alternative) |

| Isopropanol (IPA) | Moderate | Low | Good (For slower crystal growth) |

| Water | Low | Insoluble | Excellent (Anti-Solvent) |

| Hexanes/Heptane | Low | Insoluble | Excellent (Anti-Solvent) |

| Dichloromethane (DCM) | High | High | Poor (Too soluble, good for extraction only) |

Protocol A: Ethanol/Water Recrystallization (Standard)

This method is the industry standard for pyrazolyl-heterocycles due to the high solubility of the product in hot ethanol and the effective rejection of polar impurities by water.

Reagents:

-

Absolute Ethanol (200 proof recommended).

-

Deionized Water.

-

Activated Carbon (Optional, for color removal).

Step-by-Step Procedure:

-

Dissolution: Transfer the crude 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine (e.g., 10 g) into a round-bottom flask. Add Absolute Ethanol (approx. 5-7 mL per gram of solid).

-

Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

-

Note: If solids remain after 10 minutes of reflux, add more ethanol in small increments (1 mL) until fully dissolved.

-

-

Decolorization (Optional): If the solution is dark red/brown, remove from heat, add Activated Carbon (5 wt%), and reflux for another 5-10 minutes. Filter hot through a Celite pad to remove carbon.

-

Anti-Solvent Addition: While maintaining the solution near boiling, slowly add Deionized Water dropwise.

-

Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

-

Clarification: Add a few drops of hot ethanol to just redissolve the turbidity. The solution should be clear and saturated.

-

-

Crystallization: Remove the heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling may cause "oiling out."

-

Optimization: Once at room temperature, cool further in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

-

Filtration: Filter the crystals using a Buchner funnel.

-

Wash: Wash the filter cake with a cold mixture of Ethanol/Water (1:1 ratio, approx. 10 mL).

-

Drying: Dry the solid under vacuum at 40-50°C for 4-6 hours.

Protocol B: Acid-Base Swing Purification (High Purity)

Use this method if the crude material is sticky, oily, or highly colored. This protocol leverages the basicity of the aminopyridine to separate it from neutral or acidic impurities.

Reagents:

-

1M Hydrochloric Acid (HCl).

-

Ethyl Acetate (EtOAc).[1]

-

2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate.

-

Brine.

Step-by-Step Procedure:

-

Acid Dissolution: Suspend the crude solid in 1M HCl (approx. 10 mL/g). Stir until the amine dissolves. The product forms the water-soluble hydrochloride salt.

-

Filtration of Insolubles: If any dark solids or tars remain undissolved, filter the acidic solution through a glass frit or Celite.

-

Organic Wash: Transfer the acidic aqueous filtrate to a separatory funnel. Wash with Ethyl Acetate (2 x 10 mL/g).

-

Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (or sat. NaHCO3) with stirring until the pH reaches 9-10.

-

Observation: The product will precipitate out as a free base solid.

-

-

Recovery:

-

Option 1 (Precipitation): If the solid is granular, filter directly, wash with water, and dry.

-

Option 2 (Extraction): If the solid is fine or oily, extract the aqueous mixture with EtOAc (3 x 15 mL/g). Combine organics, dry over Na2SO4, filter, and evaporate to dryness.

-

-

Final Polish: Recrystallize the recovered solid using Protocol A (Ethanol/Water) for analytical grade purity.

Visualization of Workflows

Figure 1: Purification Decision Matrix

Caption: Decision matrix for selecting the optimal purification route based on crude material quality.

Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

-

Cause: Adding the anti-solvent (water) too quickly or cooling the solution too fast. The product comes out of solution as a supercooled liquid rather than a crystal.

-

Solution:

-

Reheat the mixture until the oil redissolves.

-

Add a "seed crystal" (a tiny amount of pure solid) if available.

-

Add the anti-solvent more slowly.

-

Switch solvent system to Ethyl Acetate / Hexanes .

-

Issue: Persistent Color

-

Cause: Oxidation of the amine group (aniline-like oxidation).

-

Solution: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon). Use activated carbon as described in Protocol A, Step 3.

Analytical Validation:

-

TLC: Run on Silica Gel 60 F254. Mobile Phase: 50% Ethyl Acetate / 50% Hexanes. The product should be UV active and stain with Ninhydrin (due to the primary amine).

-

1H NMR (DMSO-d6): Verify the ratio of the methyl singlets (pyrazole) to the aromatic protons.

References

-

Chemical Identity & Analogs: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394626 (Analogous Pyrazolyl-pyridines). Retrieved from .

-

Synthesis Methodology: Armstrong, A., et al. (2005).[4] Electrophilic Amination of Primary Amines: One-Pot Synthesis of Pyrazoles.[4] Organic Letters, 7(4), 713-716. (Describes the fundamental amine-to-pyrazole condensation chemistry).

-

Recrystallization of Aminopyridines: Department of Chemistry, University of Rochester. Reagents & Solvents: Common Solvents for Recrystallization. Retrieved from .

-

Purification of Pyrazole Derivatives: Glukhacheva, V. S., et al. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives.[2][5] ACS Omega, 6(12), 8637–8645.[5] .

Sources

Application Notes and Protocols for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine Powder: Ensuring Integrity in Research and Development

Introduction: The Criticality of Compound Integrity

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine, a molecule incorporating both pyrazole and pyridine moieties, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] The reliability and reproducibility of any research or development endeavor hinges on the consistent quality of the starting materials. This application note provides a comprehensive guide to the best practices for the storage and handling of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine powder to ensure its stability and integrity over time. Furthermore, it outlines detailed protocols for establishing a robust stability profile, a cornerstone of regulatory compliance and successful drug development.[3][4]

Physicochemical Properties and Postulated Degradation Pathways

Understanding the inherent chemical nature of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine is fundamental to predicting and mitigating its degradation.

-

Structure and Functional Groups: The molecule possesses a pyridine ring, a dimethyl-pyrazole substituent, and a primary aromatic amine group. The pyridine nitrogen and the pyrazole ring are susceptible to protonation, while the amine group is basic and a potential site for oxidation.[2][5]

-

Potential Degradation Pathways:

-

Oxidative Degradation: The primary amine group is a likely site for oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This can lead to the formation of colored impurities and a decrease in purity.

-

Hydrolysis: While generally stable, prolonged exposure to high humidity and non-neutral pH conditions could potentially lead to the degradation of the compound.

-

Photodegradation: Aromatic and heteroaromatic compounds can be susceptible to degradation upon exposure to UV or visible light. Photostability testing is therefore crucial.[6]

-

Incompatibility with Strong Acids and Oxidizing Agents: The basic nature of the pyridine and amine functionalities suggests a strong reaction with acids.[7][8] Contact with strong oxidizing agents should also be avoided to prevent uncontrolled degradation.[9]

-

Recommended Storage and Handling Protocols

To maintain the integrity of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine powder, the following storage and handling procedures are recommended.

Long-Term Storage

For optimal long-term stability, the powder should be stored under controlled conditions to minimize the influence of environmental factors.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Reduces the rate of potential chemical degradation reactions.[10] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidative degradation of the amine functionality. |

| Light | Protected from light (Amber vial) | Prevents photodegradation.[11] |

| Container | Tightly sealed, non-reactive (e.g., glass) | Prevents moisture uptake and contamination.[5][9] |

Handling Procedures

Proper handling techniques are essential to prevent contamination and degradation during use.

-

Dispensing: Always handle the powder in a well-ventilated area or a fume hood to avoid inhalation.[5][12] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

-

Weighing: Use clean, dry spatulas and weighing boats. Minimize the time the container is open to the atmosphere to reduce moisture absorption.

-

Solution Preparation: When preparing solutions, use high-purity, degassed solvents. If the compound is to be used in aqueous buffers, prepare the solutions fresh and consider the pH of the final solution.

Comprehensive Stability Testing Protocol

A systematic stability study is essential to determine the re-test period and shelf-life of the compound. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[3][4][13]

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[3]

-

Methodology: Expose the compound (in solid state and in solution) to various stress conditions more severe than those used for accelerated stability testing.

-

Acid/Base Hydrolysis: Treat with HCl and NaOH solutions at elevated temperatures.

-

Oxidation: Treat with H₂O₂ at room temperature.

-

Thermal Stress: Expose the solid powder to high temperatures (e.g., 60-80°C).

-

Photostability: Expose the solid powder and a solution to light according to ICH Q1B guidelines.[6]

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method (e.g., HPLC-UV/MS).

Long-Term and Accelerated Stability Studies

These studies are designed to evaluate the stability of the compound under recommended storage conditions and under accelerated conditions to predict its long-term stability.[4][13]

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

-

Procedure:

-

Use at least three batches of the compound to assess batch-to-batch variability.[3]

-

Package the samples in containers that simulate the proposed storage container.[3]

-

Place the samples in calibrated stability chambers set to the conditions outlined in the table.

-

At each time point, withdraw samples and analyze them for appearance, assay, purity, and degradation products.

-

Analytical Methodology for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurate assessment.

-

Recommended Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method. Coupling with a Mass Spectrometer (MS) is highly recommended for the identification of unknown degradation products.

-

Method Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of maximum absorbance of the parent compound.

-

Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

-

Data Analysis and Interpretation

The data from the stability studies should be systematically evaluated to determine the stability of the compound.

-

Analysis: Plot the assay of the active substance against time for each storage condition.

-

Shelf-Life Determination: The re-test period or shelf-life is the time during which the compound is expected to remain within its established specifications under the recommended storage conditions. This is determined by the time at which the 95% one-sided confidence limit for the mean degradation curve intersects the acceptance criterion.

Visualizations

Experimental Workflow for Stability Testing

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pharma.gally.ch [pharma.gally.ch]

- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 6. ICH Official web site : ICH [ich.org]

- 7. Pyridine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. kishida.co.jp [kishida.co.jp]

- 10. chemscene.com [chemscene.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Troubleshooting & Optimization

optimizing purification of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine

To: User From: Technical Support Center – Organic Synthesis Division Subject: Optimization Guide: Purification of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine

Overview

You are working with 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine (CAS: 1006464-86-3).[1][2][3][4][5] This is a critical bi-heterocyclic intermediate often used in the synthesis of kinase inhibitors (e.g., JAK or Bcr-Abl inhibitors).[2][3][4][5]

Chemical Profile:

-

Core Structure: Electron-rich aminopyridine coupled to a pyrazole.[2][4]

-

Key Challenge: The primary amine (C-NH₂) and pyridine nitrogen create a basic, polar profile that interacts strongly with silica silanols, leading to streakiness (tailing) and yield loss during chromatography.[2][3][4][5]

-

Common Impurities: Unreacted 3,5-dimethylpyrazole, metal catalysts (Pd/Cu), and oxidation byproducts (N-oxides/azo-dimers).[2][3][4][5]

Module 1: Chromatography Troubleshooting

Issue: “My product streaks on the column, co-elutes with impurities, or stays at the baseline.”

The primary amine functionality forms hydrogen bonds with the acidic silanol groups on standard silica gel.[4] This causes peak broadening (tailing).[2][4][6]

Solution: The "Amine-Modified" Mobile Phase

Do not use standard EtOAc/Hexane gradients without modification. You must deactivate the silica.[4]

| Parameter | Standard Protocol (Fail) | Optimized Protocol (Pass) |

| Stationary Phase | Standard Silica (40-63 µm) | Amine-Functionalized Silica OR Standard Silica pre-flushed with modifier.[2][3][4] |

| Modifier | None | 1–5% Triethylamine (TEA) or 1% NH₄OH added to the mobile phase.[4] |

| Solvent System | EtOAc / Hexane | DCM / MeOH / NH₄OH (90:9:1) or EtOAc / EtOH (3:1) .[2][3][4] |

| Loading | Dry load on Silica | Liquid load in DCM (if solubility permits) or Celite dry load.[2][4] |

Technical Insight: Adding TEA or Ammonia creates a "sacrificial base" system.[2][4] These small bases saturate the acidic silanol sites on the silica gel, allowing your aminopyridine product to elute as a sharp, symmetrical band.[4][5]

Pro-Tip: If using TEA, your product may smell of amine after drying.[3][4][5] Dissolve the purified solid in DCM and wash with saturated NaHCO₃, then re-dry to remove trapped TEA.[4][5]

Module 2: Removing the 3,5-Dimethylpyrazole Impurity

Issue: “I have persistent traces of 3,5-dimethylpyrazole (DMP) in my NMR (singlet at ~5.8 ppm).”

DMP is often used in excess during synthesis.[2][4] It has similar solubility to your product, making separation tricky.[4]

Protocol A: The "Volatility" Trick (Sublimation)

DMP is significantly more volatile than the aminopyridine product.[4]

-

Place the isolated solid in a vacuum oven or on a high-vacuum manifold (< 1 mbar).

-

Heat to 45–50°C for 12–24 hours.

-

Result: DMP will sublime onto the cold trap or glass walls, leaving the heavier aminopyridine behind.[4]

Protocol B: Selective Acid Wash

While both compounds are basic, the pyridine-amine product is generally more lipophilic than the small pyrazole.[2][3][4][5]

-

Wash 3x with Water (DMP is moderately water-soluble; the product is less so).[2][4]

-

If DMP persists, wash with 0.5 M HCl (Careful: This may extract your product.[2][4] Test on a small scale first to determine the pH cutoff where the product stays organic but DMP is protonated and extracted).

Module 3: Stability & Storage ( preventing "Browning")

Issue: “The solid turns brown/black after sitting on the bench for a few days.”

Aminopyridines are electron-rich and prone to air oxidation (forming azo-dimers or N-oxides).[2][3][4][5]

Corrective Action:

-

Salt Formation: Convert the free base to a Hydrochloride (HCl) or Tosylate (TsOH) salt immediately after purification.[2][4] The salt form shuts down the lone pair electron density, preventing oxidation.[4][5]

-

Inert Storage: If keeping as a free base, store under Argon at -20°C.

Visual Workflow: Purification Decision Tree

The following diagram illustrates the logical flow for purifying this compound based on the state of your crude mixture.

Caption: Decision logic for selecting between chromatography and crystallization, with specific interventions for amine tailing and pyrazole impurities.

FAQ: Frequently Asked Questions

Q1: Can I use reverse-phase (C18) chromatography? A: Yes, and it is often superior for polar amines.[2][3][4] Use a gradient of Water (0.1% Formic Acid) / Acetonitrile . The acid keeps the amine protonated, improving solubility and peak shape.[4] Note: You will isolate the Formate salt, not the free base.[3][4][5]

Q2: What is the best solvent for recrystallization? A: Literature on similar pyrazolyl-pyridines suggests Ethanol/Water or Ethyl Acetate/Heptane .[2][4]

-

Protocol: Dissolve in minimum hot EtOAc. Add Heptane dropwise until cloudy.[2][4] Cool slowly to 4°C.

Q3: My yield is lower than expected (50%). Where did it go? A: Check your aqueous layers.[2][4] Aminopyridines can be surprisingly water-soluble, especially at neutral/acidic pH.[2][3][4][5] Always re-extract aqueous waste with DCM/Isopropanol (3:1) to recover "lost" product.[2][4]

References

-

Synthesis and Properties of Pyrazoles. (2022). MDPI. Discusses general solubility and reactivity of pyrazole derivatives. [2][3][4][5]

-

Troubleshooting Flash Column Chromatography. University of Rochester. Authoritative guide on amine tailing and silica deactivation.

-

Purification of Nitrogen Heterocycles. Teledyne ISCO. Technical webinars on handling basic heterocycles in flash chromatography.

-

PubChem Compound Summary: 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine. National Library of Medicine.[2][3][4][5]

Sources

Technical Support Center: Minimizing Oxidation of Primary Amines During Synthesis

Welcome to the Technical Support Center for the synthesis and handling of primary amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the oxidative stability of primary amines. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of amine chemistry and ensure the integrity of your synthetic routes.

Introduction: The Challenge of Primary Amine Oxidation

Primary amines are fundamental building blocks in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and materials. However, their utility is often hampered by their susceptibility to oxidation. The lone pair of electrons on the nitrogen atom makes primary amines nucleophilic and easily oxidized by various agents, including atmospheric oxygen. This oxidation can lead to a mixture of undesired byproducts, such as imines, nitroso compounds, and polymeric materials, which complicates purification, reduces yields, and can introduce impurities that are difficult to remove.

This guide provides a comprehensive framework for understanding and mitigating the oxidation of primary amines, ensuring the successful execution of your synthetic endeavors.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and handling of primary amines, providing systematic approaches to diagnose and resolve them.

Issue 1: Unexpected Side Products Detected by LC-MS or NMR, Suggesting Oxidation.

Symptoms:

-

Appearance of new, unexpected peaks in your LC-MS chromatogram.

-

Complex or uninterpretable signals in the ¹H or ¹³C NMR spectrum of your crude or purified product.

-

Color change in the reaction mixture or isolated product (e.g., yellowing or darkening).

Root Cause Analysis and Solutions:

dot digraph "Troubleshooting_Oxidation" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for Amine Oxidation", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Oxidation Suspected", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_atmosphere [label="Was the reaction performed\nunder an inert atmosphere?"]; implement_inert [label="Implement Inert Atmosphere\n(N2 or Ar)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_protecting_group [label="Is a protecting group\nbeing used?"]; implement_pg [label="Introduce a suitable\nprotecting group (Boc, Cbz, Fmoc)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reagents [label="Are reagents and solvents\npure and degassed?"]; purify_reagents [label="Purify/degas reagents\nand solvents", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; consider_antioxidant [label="Consider adding\nan antioxidant", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze_byproducts [label="Analyze byproducts to\nconfirm oxidation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_atmosphere; check_atmosphere -> implement_inert [label="No"]; check_atmosphere -> check_protecting_group [label="Yes"]; implement_inert -> check_protecting_group; check_protecting_group -> implement_pg [label="No"]; check_protecting_group -> check_reagents [label="Yes"]; implement_pg -> check_reagents; check_reagents -> purify_reagents [label="No"]; check_reagents -> consider_antioxidant [label="Yes"]; purify_reagents -> consider_antioxidant; consider_antioxidant -> analyze_byproducts; analyze_byproducts -> end [label="Confirmed"]; } "Troubleshooting Workflow for Amine Oxidation"

1. Atmospheric Oxygen:

-

Causality: The primary culprit for amine oxidation is often atmospheric oxygen, which can react with the amine via a free-radical pathway, especially in the presence of light or trace metal impurities.[1]

-

Solution: Employ an inert atmosphere. For most applications, flushing the reaction vessel with nitrogen or argon and maintaining a positive pressure of the inert gas is sufficient. For highly sensitive substrates, using a Schlenk line for more rigorous exclusion of air is recommended.[2][3][4][5][6]

Experimental Protocol: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

-

Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) and connect it to the Schlenk line via a gas inlet adapter.

-

Purging: Evacuate the apparatus using the vacuum manifold of the Schlenk line and then backfill with inert gas (nitrogen or argon). Repeat this vacuum/backfill cycle three times to ensure all atmospheric gases are removed.[5]

-

Reagent Addition: Add solvents and liquid reagents via a syringe through a rubber septum. Solid reagents can be added under a positive flow of inert gas.

-

Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored with an oil bubbler.

-

2. Incompatible Reagents or Conditions:

-

Causality: Certain reagents, even if not explicitly "oxidizing agents," can promote amine oxidation. For instance, some metal catalysts can facilitate aerobic oxidation.[7] High reaction temperatures can also accelerate oxidation.

-

Solution:

-

Reagent Purity: Use freshly purified reagents and solvents. Degas solvents by sparging with nitrogen or argon, or by the freeze-pump-thaw method.

-

Temperature Control: Run reactions at the lowest effective temperature.

-

Antioxidants: For particularly sensitive amines, the addition of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), can be beneficial.[8][9]

-

Issue 2: Low Yield of the Desired Product Due to Amine Reactivity.

Symptoms:

-

The starting amine is consumed, but the yield of the desired product is low.

-

A significant portion of the crude product consists of intractable baseline material on a TLC plate or a complex mixture of unidentified products.

Root Cause Analysis and Solutions:

1. Unmasked Nucleophilicity:

-

Causality: The nucleophilic nature of the primary amine can lead to side reactions with electrophilic reagents or intermediates in the reaction mixture, competing with the desired transformation.

-

Solution: Protect the primary amine. Converting the amine to a carbamate is a common and effective strategy.[10] The choice of protecting group depends on the stability required for subsequent reaction steps.

Data Presentation: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl)[11] | Stable to base and hydrogenolysis.[12][13] |

| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂/Pd-C)[14][15] | Stable to acidic and basic conditions.[11] |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine in DMF)[16][17] | Stable to acidic conditions and hydrogenolysis.[12][13] |

Experimental Protocol: General Procedure for Boc Protection of a Primary Amine [18][19]

-

Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equiv).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise or as a solution in the reaction solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amine, which can be further purified by column chromatography if necessary.

Part 2: Frequently Asked Questions (FAQs)

Q1: My reaction is air-sensitive, but I don't have access to a Schlenk line. What can I do?

A1: While a Schlenk line provides the most robust inert atmosphere, a simpler setup using balloons can be effective for many reactions.

dot digraph "Balloon_Inert_Atmosphere" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Simplified Inert Atmosphere Setup", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Dry reaction flask", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; add_reagents [label="Add solid reagents"]; septum [label="Seal with a rubber septum"]; needle_in [label="Insert a needle connected to\nan inert gas line"]; needle_out [label="Insert a second needle\nas a gas outlet"]; flush [label="Flush with inert gas for\nseveral minutes"]; remove_outlet [label="Remove the outlet needle"]; balloon [label="Attach a balloon filled with\ninert gas to the inlet needle"]; end [label="Positive pressure maintained", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> add_reagents; add_reagents -> septum; septum -> needle_in; needle_in -> needle_out; needle_out -> flush; flush -> remove_outlet; remove_outlet -> balloon; balloon -> end; } "Simplified Inert Atmosphere Setup"

Protocol:

-

Dry your glassware thoroughly.

-

Add your solid reagents to the flask and seal it with a rubber septum.

-

Insert a needle connected to a nitrogen or argon cylinder through the septum.

-

Insert a second needle as an outlet to allow air to be displaced.

-

Flush the flask with the inert gas for several minutes.

-

Remove the outlet needle first, then the inlet needle.

-

For the duration of the reaction, you can maintain a positive pressure by attaching a balloon filled with the inert gas to a needle inserted through the septum.

Q2: I've protected my primary amine, but I still see evidence of oxidation. Why is this happening?

A2: While protecting groups significantly reduce the likelihood of oxidation, they are not infallible.

-

Incomplete Protection: Ensure your protection reaction has gone to completion by analytical methods (TLC, LC-MS, NMR) before proceeding to the next step.

-

Protecting Group Stability: While generally robust, protecting groups can be labile under certain conditions. For example, Boc can be partially cleaved by some Lewis acids, and Cbz can be sensitive to certain reducing agents beyond catalytic hydrogenation. Consult a protecting group stability chart to ensure compatibility with your planned reaction conditions.[12][13]

-

Oxidation at Other Sites: The oxidation may be occurring at another site in your molecule. Carefully analyze the structure of your byproducts to determine the site of oxidation.

Q3: How do I choose between Boc, Cbz, and Fmoc protecting groups?

A3: The choice is dictated by the overall synthetic strategy, a concept known as "orthogonality".[10] You should choose a protecting group that will be stable to the reaction conditions you plan to use and that can be removed without affecting other functional groups in your molecule.

-

Use Boc if your subsequent steps involve basic conditions or catalytic hydrogenation, and you have an acidic deprotection step planned.

-

Use Cbz if your subsequent steps involve acidic or basic conditions, and you can tolerate a hydrogenation step for deprotection.

-

Use Fmoc if your synthesis involves acid-sensitive groups and you can perform a base-mediated deprotection.

Q4: How can I detect and quantify the extent of amine oxidation?

A4: Several analytical techniques can be employed:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is a powerful tool for separating and quantifying the parent amine and its oxidation products.[20][21][22]

-

Gas Chromatography (GC): For volatile amines, GC-MS can be used to identify and quantify oxidation byproducts.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of byproducts, although quantification can be challenging in complex mixtures.

-

Thin-Layer Chromatography (TLC): TLC is a quick, qualitative method to visualize the formation of more polar oxidation products.

Q5: What is the best way to purify a primary amine from its oxidation byproducts?

A5:

-

Column Chromatography: Flash column chromatography is the most common method. Since amines can interact strongly with acidic silica gel, leading to peak tailing and potential degradation, it is often beneficial to use a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 1-2%) or to use a different stationary phase like basic alumina.[23][24][25]

-

Distillation: For volatile amines, distillation can be an effective purification method.[26]

-

Acid-Base Extraction: The basicity of the amine can be exploited. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid solution. The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the amine re-extracted into an organic solvent.

References

-

Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

The Schlenk Line Survival Guide. (2019, March 17). Refluxing Under an Inert Atmosphere. The Schlenk Line Survival Guide. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

-

University of York. (n.d.). Schlenk: reflux under an inert atmosphere. Chemistry Teaching Labs. [Link]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

SciELO. (2014). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. SciELO. [Link]

-

Purdue University. (n.d.). Standard Operating Procedure Inert Gas/Vacuum Schlenk Line. Purdue Engineering. [Link]

-

JoVE. (2015, March 4). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. JoVE. [Link]

-

University of New Mexico. (n.d.). Schlenk Line. UNM Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]

- An Excellent Method for Cbz-protection of Amines. (2010, February 6). Tetrahedron Letters, 51(6), 934-937.

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

-

The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

- Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.

-

ResearchGate. (n.d.). Innovative Green Oxidation of Amines to Imines under Atmospheric Oxygen. ResearchGate. [Link]

-

ResearchGate. (2019, October 7). How to perform Fmoc protection using Fmoc-Cl? ResearchGate. [Link]

-

IIT. (2020, October 26). Protecting Groups. IIT. [Link]

-

Academia.edu. (n.d.). (PDF) Amino Protecting Groups Stability. Academia.edu. [Link]

-

ACS Publications. (2013, February 26). Oxidation of Primary Amines to Oximes with Molecular Oxygen using 1,1-Diphenyl-2-picrylhydrazyl and WO3/Al2O3 as Catalysts. The Journal of Organic Chemistry. [Link]

-

Longdom Publishing. (2023, February 8). Oxidative Reactions Role in the Synthesis of Organic Compounds. Organic Chem Curr Res. [Link]

-

EGUsphere. (n.d.). Cooling radiative forcing effect enhancement of atmospheric amines- mineral particle caused by heterogeneous uptake and oxidation. EGUsphere. [Link]

-

ACS Publications. (2020, August 13). Atmospheric Autoxidation of Amines. Environmental Science & Technology. [Link]

- Amino Acid-Protecting Groups. (2019, November 19). Chemical Reviews, 119(22), 11269-11367.

-

Scribd. (n.d.). Stability of Amino Protecting Groups. Scribd. [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

ResearchGate. (2025, July 17). (PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate. [Link]

-

NILU. (2010, March 11). Atmospheric Degradation of Amines (ADA). NILU. [Link]

-

Waters Corporation. (n.d.). MaxPeak High Performance Surfaces Mitigate On-Column Oxidation. Waters Corporation. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

- Mechanism of action of amine-type antioxidants at temperatures above 110 °C. (n.d.). Molecules, 28(15), 5789.

-

ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? ResearchGate. [Link]

-

ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. ResearchGate. [Link]

-

Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

-

ACS Publications. (2012, April 11). New Insights into the Mechanism of Amine/Nitroxide Cycling during the Hindered Amine Light Stabilizer Inhibited Oxidative Degradation of Polymers. Journal of the American Chemical Society. [Link]

-

Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. [Link]

-

University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. [Link]

- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.

-

Chromatography Forum. (2006, March 18). Detecting Primary Amines. Chromatography Forum. [Link]

-

Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

Sources

- 1. egusphere.copernicus.org [egusphere.copernicus.org]

- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 3. Chemistry Teaching Labs - Schlenk: reflux under an inert atmosphere [chemtl.york.ac.uk]

- 4. engineering.purdue.edu [engineering.purdue.edu]

- 5. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]

- 6. chemistry.unm.edu [chemistry.unm.edu]

- 7. researchgate.net [researchgate.net]

- 8. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Protective Groups [organic-chemistry.org]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. Amino Protecting Groups Stability [organic-chemistry.org]

- 13. scribd.com [scribd.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 16. total-synthesis.com [total-synthesis.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Making sure you're not a bot! [helda.helsinki.fi]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. agilent.com [agilent.com]

- 23. researchgate.net [researchgate.net]

- 24. biotage.com [biotage.com]

- 25. Chromatography [chem.rochester.edu]

- 26. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]

Technical Support Hub: Stability & Handling of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine

Case ID: 3-AP-STABILITY-001 Status: Active Classification: Chemical Stability / Oxidation Prevention Molecule: 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine (CAS: 1203568-76-6 / Generic Scaffold)

Executive Summary

You are likely accessing this guide because your batch of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine —originally a white to off-white solid—has degraded into a pink, brown, or black substance.

The Diagnosis: This discoloration is a classic signature of oxidative degradation common to electron-rich 3-aminopyridines. While the pyrazole ring at position 6 is robust, the primary amine at position 3 is highly susceptible to radical cation formation and subsequent oxidative coupling (dimerization) when exposed to air and light.

This guide provides the protocols to Prevent , Diagnose , and Restore your material.

Part 1: The Root Cause (Diagnosis)

Q: Why is my compound turning pink/brown even in a closed vial?

A: The discoloration is not surface-level; it is a chemical transformation driven by the HOMO-LUMO gap contraction caused by oxidation products.

-

The Trigger: The 3-amino group on the pyridine ring is electron-donating. Upon exposure to atmospheric oxygen (

) or trace metals, it undergoes Single Electron Transfer (SET) . -

The Cascade: This forms a radical cation intermediate. These radicals rapidly polymerize or dimerize to form azo-linkages (

) or quinone-imine species. -

The Visual: These oxidized impurities act as "dyes" with extremely high extinction coefficients. Even 0.1% impurity can turn the entire batch pink or brown.

Visualizing the Degradation Pathway

Figure 1: The oxidative cascade transforming the white amine into colored impurities.

Part 2: Prevention Protocols (Storage & Handling)

Q: How do I store this for 6+ months without degradation?

A: You must eliminate the three accelerators of aminopyridine oxidation: Oxygen, Moisture, and Light.

Protocol A: The "Argon Blanket" (Gold Standard)

-

Container: Amber glass vial (borosilicate). Never use clear glass.

-

Atmosphere: The headspace must be purged with Argon (Ar) or Nitrogen (

). Argon is preferred as it is heavier than air and forms a better "blanket" over the solid. -

Seal: Parafilm is insufficient. Use a Teflon-lined screw cap, then wrap the junction with electrical tape or Parafilm M.

-

Temperature: Store at -20°C .

-

Note: Allow the vial to warm to room temperature before opening to prevent condensation (moisture accelerates oxidation).

-

Protocol B: Solution Handling

-

Solvent Choice: Avoid ethers (THF, Dioxane) stored without inhibitors, as they contain peroxides that rapidly oxidize the amine.

-

Degassing: Sparge all reaction solvents with inert gas for 15 minutes before dissolving the amine.

Storage Stability Matrix

| Condition | Est. Shelf Life | Visual Outcome |

| Amb. Air / Clear Vial / RT | < 1 Week | Deep Brown/Black Crust |

| Amb. Air / Amber Vial / 4°C | 1-2 Months | Light Pink/Tan |

| Argon / Amber Vial / -20°C | > 12 Months | White/Off-White |

Part 3: Restoration (The Rescue Protocol)

Q: Can I clean the discolored material?

A: Yes. The colored impurities are usually more polar and higher molecular weight than the parent amine. We recommend a Recrystallization or a Charcoal Treatment .

Method 1: Activated Charcoal Treatment (High Yield)

Best for removing trace colored impurities from large batches.

-

Dissolve: Dissolve the crude (discolored) solid in Ethanol or Ethyl Acetate (approx. 10-15 mL per gram). Heat gently if necessary to ensure full solubility.

-

Treat: Add Activated Charcoal (10-20% by weight relative to the amine).

-

Tip: Use acid-washed carbon to avoid introducing iron contaminants.

-

-

Reflux: Stir at mild reflux (50-60°C) for 30 minutes under an inert atmosphere.

-

Filter: Filter the hot solution through a pad of Celite (diatomaceous earth) to remove the carbon.

-

Critical: Do not let the filter cake run dry while the filtrate is collecting, or colored impurities may leach back.

-

-

Concentrate: Evaporate the filtrate to dryness. The solid should return to an off-white color.

Method 2: Acid-Base Extraction (High Purity)

Best for removing non-basic oxidation byproducts.

Figure 2: Acid-Base rescue workflow for removing neutral oxidation impurities.

Step-by-Step:

-

Dissolve the solid in 1M HCl . The amine will protonate and dissolve; many neutral oxidation dimers will not.

-

Wash the aqueous acidic layer with Dichloromethane (DCM) or Ethyl Acetate . The organic layer will likely turn pink/red (absorbing the impurities). Discard the organic layer.

-

Basify the aqueous layer to pH ~10-12 using NaOH or Sat.

. The product will precipitate or oil out. -

Extract 3x with DCM or Ethyl Acetate .

-

Dry over

, filter, and concentrate.

Part 4: Frequently Asked Questions (FAQs)

Q: Does the color affect the biological activity? A: Potentially. While the colored impurity might only be 0.5% by mass, quinone-like structures can be pan-assay interference compounds (PAINS) , showing false positives in biochemical assays due to redox cycling. Always repurify if the color is distinct.

Q: Can I use silica gel chromatography? A: Use caution. Silica is slightly acidic and can catalyze further oxidation of aminopyridines.

-

Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites before loading your compound.

Q: Is the pyrazole ring unstable too? A: Generally, no. The 3,5-dimethylpyrazole moiety is electronically stable. The instability is almost exclusively localized to the 3-aminopyridine functionality [1].

References

-

Biotage. (2023). How can I remove color from my reaction product? (Purification of Aromatic Amines). Biotage Blog. Link

-

Creative Bioarray. (2024). Decolorization Protocols for Organic Impurities. Creative Bioarray Support. Link

-

Santa Cruz Biotechnology. (2024). Product Data Sheet: [6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine. SCBT. Link

-

LibreTexts Chemistry. (2021). 23.11: Oxidation of Aromatic Amines. Chemistry LibreTexts. Link

Technical Support Center: Synthesis of Pyrazolyl-pyridin-3-amines & Analogs

Welcome to the technical support center for the synthesis of pyrazolyl-pyridin-3-amines and related pyrazolo[3,4-b]pyridine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols for alternative catalytic systems. Our goal is to empower you to overcome common synthetic challenges and accelerate your research by leveraging a range of catalytic methodologies.

Introduction

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Its synthesis, however, can be fraught with challenges, including low yields, poor regioselectivity, and harsh reaction conditions. This guide explores alternative and efficient catalytic strategies to construct this vital heterocyclic system, moving beyond traditional methods to offer solutions that are both robust and versatile.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the selection and application of alternative catalysts for pyrazolyl-pyridin-3-amine synthesis.

Q1: What are the main advantages of using copper-based catalysts over traditional palladium catalysts for C-N cross-coupling in the synthesis of pyrazolyl-pyridin-3-amines?

A1: While palladium catalysts are highly effective, copper-based systems, particularly those employing Cu(I) salts like CuI, offer several distinct advantages.[2] Copper catalysts are significantly more cost-effective and less toxic than their palladium counterparts, which is a crucial consideration for large-scale synthesis.[2] Furthermore, copper-catalyzed Ullmann-type couplings can often be performed under milder conditions and may exhibit different substrate scope compatibility, providing an alternative for substrates that perform poorly in palladium-catalyzed reactions.[2] The use of specific ligands, such as the carbazole-based ligand L-1 (N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide), can further enhance the efficiency and yield of copper-catalyzed aminations.[2]

Q2: Can metal-free catalytic systems be employed for the synthesis of pyrazolo[3,4-b]pyridines?

A2: Yes, metal-free approaches are gaining traction as they offer a more sustainable and cost-effective alternative to transition-metal catalysis.[3][4] These reactions often proceed via different mechanisms, such as formal [3+3] cycloadditions or cascade reactions initiated by in-situ generated intermediates.[4][5] For instance, a metal-free dehydrogenative process can be used to generate benzaldehydes in situ, which then participate in a cascade reaction to form the pyrazolo[3,4-b]pyridine core.[4] While the substrate scope may differ from metal-catalyzed reactions, these methods provide a valuable orthogonal approach.

Q3: How can I control regioselectivity when using unsymmetrical starting materials in the synthesis of pyrazolo[3,4-b]pyridines?

A3: The formation of regioisomers is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or other biselectrophiles.[6][7] Several strategies can be employed to control regioselectivity:

-

Choice of Catalyst and Solvent: The reaction conditions can significantly influence the regiochemical outcome. It is advisable to consult the literature for specific catalyst-solvent systems that have been shown to favor the desired isomer for similar substrates.[6]

-

In Situ Generation of Symmetric Intermediates: A three-component reaction involving an aldehyde, a carbonyl compound with an α-hydrogen, and an aminopyrazole can generate a symmetrical 1,3-CCC-biselectrophile in situ, thereby avoiding regioselectivity issues.[7]

-

Gould-Jacobs Reaction: Employing a symmetrical biselectrophile like diethyl 2-(ethoxymethylene)malonate in a Gould-Jacobs type reaction with a 3-aminopyrazole derivative ensures a single regioisomeric product.[8]

Q4: Are nanocatalysts a viable option for synthesizing pyrazolo[3,4-b]pyridines, and what are their advantages?

A4: Nanocatalysts are emerging as a highly efficient and sustainable option for the synthesis of various heterocyclic compounds, including pyrazolo[3,4-b]pyridines.[9][10] Their high surface-area-to-volume ratio often leads to enhanced catalytic activity and shorter reaction times. A key advantage is their ease of recovery and reusability, which simplifies product purification and reduces overall cost. For example, a novel nano-magnetic metal-organic framework, Fe3O4@MIL-101(Cr)-N(CH2PO3)2, has been successfully used as a recyclable catalyst for the synthesis of pyrazolo[3,4-b]pyridines in high yields under solvent-free conditions.[10][11]

Part 2: Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving common experimental issues.

Issue 1: Low or No Product Yield

Low product yield is a frequent obstacle in the synthesis of pyrazolo[3,4-b]pyridines. A systematic approach to troubleshooting is essential for identifying the root cause.

Caption: A systematic approach to troubleshooting low product yield.

Possible Causes & Recommended Solutions:

| Potential Cause | Diagnostic Check | Recommended Solution | Citation |

| Impure Starting Materials | Verify the purity of reactants, especially the aminopyrazole, using techniques like NMR or LC-MS. | Recrystallize or purify the starting materials before use. Impurities can poison the catalyst or lead to side reactions. | [6] |

| Catalyst Inactivity or Inappropriate Loading | Ensure the catalyst has not degraded. For air-sensitive catalysts, confirm proper handling techniques were used. | Use a fresh batch of catalyst. Optimize the catalyst loading; too little may result in incomplete conversion, while too much can sometimes lead to side product formation. | [6] |

| Suboptimal Reaction Conditions | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | Systematically vary the reaction temperature. Some syntheses require heating, while others proceed at room temperature. The choice of solvent is also critical for reactant solubility and reaction kinetics. | [6] |

| Inefficient Work-up or Purification | Analyze the crude reaction mixture to see if the product is present but being lost during purification. | A proper work-up is crucial to remove catalysts and inorganic salts. For column chromatography, a systematic approach to eluent selection is recommended, starting with a non-polar solvent and gradually increasing polarity. | [6] |

Issue 2: Formation of Multiple Products (Regioisomers or Side Products)

The formation of unintended products complicates purification and reduces the yield of the desired compound.

Caption: Decision tree for addressing the formation of product mixtures.

Possible Causes & Recommended Solutions:

| Potential Cause | Diagnostic Check | Recommended Solution | Citation |

| Formation of Regioisomers | Use spectroscopic methods (e.g., NOESY) to determine the structure of the isomers. | As discussed in the FAQs, modify the synthetic strategy by using symmetrical starting materials or by optimizing reaction conditions (catalyst, solvent) to favor one regioisomer. | [6][7] |

| Side Reactions | Characterize the byproducts to understand the competing reaction pathways. | Adjust reaction conditions to disfavor the side reaction. For example, if a side product arises from a competing Michael addition, altering the nucleophilicity of the reactants through substituent changes or modifying the catalyst could be beneficial. | [1][7] |

| Product Degradation | Monitor the reaction over time by TLC or LC-MS to see if the desired product forms and then decomposes. | Reduce the reaction temperature or time. Ensure the work-up conditions are not too harsh (e.g., strongly acidic or basic). | [6] |

Part 3: Detailed Experimental Protocols

This section provides step-by-step protocols for selected alternative catalytic syntheses of pyrazolyl-pyridin-3-amine analogs.

Protocol 1: Microwave-Assisted Copper-Catalyzed C-3 Amination of a 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine Precursor

This protocol, adapted from the work of Roth et al., demonstrates an efficient Ullmann-type coupling for the synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines, a closely related and medicinally relevant scaffold.[2]

Reaction Scheme: (Image of a general reaction scheme for the copper-catalyzed amination of 3-bromopyrazolopyrimidine with a generic amine)

Materials:

-

5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursor (1.0 equiv)

-

Amine (1.5 equiv.)

-

Potassium carbonate (K2CO3) (2.0 equiv.)

-

Copper(I) iodide (CuI) (5 mol%)

-

Ligand L-1 (N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide) (10 mol%)[2]

-

Diethylene glycol (DEG)

Procedure:

-

To a microwave vial, add the 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursor (e.g., 50 mg, 0.15–0.20 mmol), the desired amine (1.5 equiv.), K2CO3 (2.0 equiv.), CuI (5 mol%), and ligand L-1 (10 mol%).[2]

-

Add diethylene glycol (1.0 mL).[2]

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 80 °C for 1 hour with stirring.[2]

-

After completion (monitored by TLC), cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,5-bis-aminated pyrazolo[1,5-a]pyrimidine.

Expected Yield: Good to excellent (60–93%).[2]

Protocol 2: Zirconium(IV) Chloride Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines

This protocol is based on a method that utilizes ZrCl4 as an efficient Lewis acid catalyst for the three-component synthesis of pyrazolo[3,4-b]pyridines.[6][12]

Reaction Scheme: (Image of a general reaction scheme for the three-component reaction of an aldehyde, an active methylene compound, and an aminopyrazole catalyzed by ZrCl4)

Materials:

-

Aldehyde (1.0 equiv)

-

Active methylene compound (e.g., malononitrile) (1.0 equiv)

-

5-Amino-1-phenyl-pyrazole (1.0 equiv)

-

Zirconium(IV) chloride (ZrCl4) (0.15 equiv)

-

Ethanol (EtOH)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and the active methylene compound (1.0 equiv) in ethanol.

-

To this solution, add 5-amino-1-phenyl-pyrazole (1.0 equiv).[6]

-

Degas the reaction mixture.

-

Add ZrCl4 (0.15 equiv) to the mixture.[6]

-

Stir the reaction mixture vigorously at 95 °C for 16 hours.[6]

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the mixture in vacuo.

-

Extract the product with an organic solvent (e.g., CHCl3), wash with water and brine, and dry over anhydrous Na2SO4.[6]

-

Purify the crude product by flash column chromatography to afford the desired pyrazolo[3,4-b]pyridine derivative.

References

-